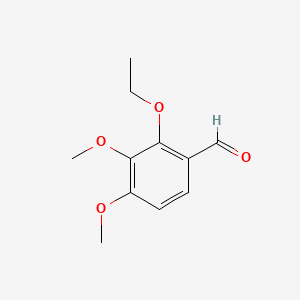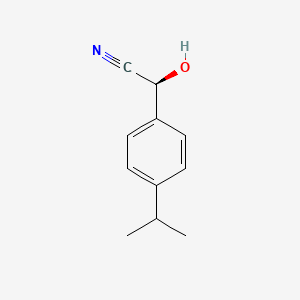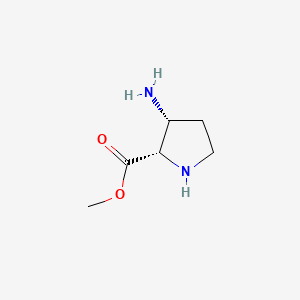![molecular formula C8H11NO2 B574102 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one CAS No. 181956-63-8](/img/structure/B574102.png)
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines elements of pyridine and oxazine rings, making it a versatile scaffold for the development of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a catalytic method using metal-organic frameworks has been reported to facilitate the preparation of similar tetrahydropyrido compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. This often includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrido-oxazine scaffold.
科学研究应用
Chemistry: As a versatile building block for synthesizing complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: As a potential lead compound for developing new drugs, particularly in oncology.
Industry: In the development of novel materials and catalysts.
作用机制
The mechanism by which 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
Tetrahydropyrido[2,3-d]pyrimidines: Used in various biological applications.
Uniqueness
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one stands out due to its unique combination of pyridine and oxazine rings, which provides a distinct scaffold for drug development
属性
CAS 编号 |
181956-63-8 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.181 |
IUPAC 名称 |
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one |
InChI |
InChI=1S/C8H11NO2/c10-8-1-2-9-3-4-11-6-7(9)5-8/h1-2,7H,3-6H2 |
InChI 键 |
CBWRCECSCCECLJ-UHFFFAOYSA-N |
SMILES |
C1COCC2N1C=CC(=O)C2 |
同义词 |
Pyrido[2,1-c][1,4]oxazin-8(1H)-one, 3,4,9,9a-tetrahydro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7S)-7-amino-3-cyano-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574019.png)
![3-{(E)-[(2-Cyanohydrazino)methylene]amino}benzoic acid](/img/structure/B574020.png)






